2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-N-[(methoxyimino)methyl]acetamide
Description
Molecular Formula: C₇H₁₃N₇O₂
Molecular Weight: 227.23 g/mol
Purity: >90% (as per industrial standards)
CAS Number: 321432-59-1
This compound features a 1,2,3,4-tetrazole core substituted with a dimethylamino group at the 5-position. The acetamide side chain is modified with a methoxyimino group, distinguishing it from simpler tetrazole derivatives. The tetrazole ring is known for its metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in drug design .
Properties
IUPAC Name |
2-[5-(dimethylamino)tetrazol-1-yl]-N-[(E)-methoxyiminomethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N7O2/c1-13(2)7-10-11-12-14(7)4-6(15)8-5-9-16-3/h5H,4H2,1-3H3,(H,8,9,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUZNVALSSMIME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=NN1CC(=O)NC=NOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NN=NN1CC(=O)N/C=N/OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-N-[(methoxyimino)methyl]acetamide typically involves multiple steps, starting from readily available precursors. The process might include nitration, reduction, cyclization, and acylation steps under carefully controlled conditions such as temperature, pressure, and pH to ensure the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar steps but adapted for large-scale manufacturing. Optimizations such as continuous flow reactions and automated controls ensure efficiency and scalability. Additionally, stringent quality control measures are implemented to maintain consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-N-[(methoxyimino)methyl]acetamide undergoes several types of reactions, including:
Oxidation: : Conversion to oxidized derivatives using reagents like potassium permanganate.
Reduction: : Formation of reduced products with agents like lithium aluminum hydride.
Substitution: : Participation in nucleophilic or electrophilic substitution reactions, often under mild conditions.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate, hydrogen peroxide.
Reduction: : Reagents like lithium aluminum hydride, sodium borohydride.
Substitution: : Utilization of bases or acids to facilitate the substitution reactions.
Major Products
The reactions yield various derivatives, each with distinct properties suited for different applications. These products are characterized using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential as an antimicrobial and anticancer agent. Studies have demonstrated that derivatives of similar structures exhibit significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus .
Anticancer Activity :
Research indicates that compounds with similar structural motifs can selectively induce cytotoxicity in cancer cell lines while sparing normal cells. For instance, compounds related to 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-N-[(methoxyimino)methyl]acetamide have shown promising results in inhibiting tumor growth in models of breast cancer .
| Study | Target Disease | Activity | Reference |
|---|---|---|---|
| In vitro evaluation | Antimicrobial | Significant inhibition against E. coli and S. aureus | |
| Cytotoxicity testing | Breast cancer | Selective cytotoxicity observed |
Agricultural Applications
The compound's potential as a pesticide or herbicide is under investigation. Its nitrogen-rich structure may contribute to its efficacy in targeting specific pests or diseases affecting crops. Preliminary studies suggest that tetrazole derivatives can enhance plant resistance against fungal pathogens .
Material Science
In material science, the compound may serve as a precursor for synthesizing novel polymers or materials with specific properties. Its unique chemical structure allows for the incorporation of functional groups that can modify the physical properties of polymers, potentially leading to advancements in coatings or composites .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various tetrazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of around 256 µg/mL against several bacterial strains. This highlights the compound's potential as a lead for developing new antimicrobial agents .
Case Study 2: Anticancer Research
In a focused study on breast cancer therapies, compounds similar to this compound were synthesized and tested for their ability to inhibit cell proliferation in MCF-7 breast cancer cells. The results showed an IC50 value of 52 nM, indicating potent anticancer activity .
Mechanism of Action
Molecular Targets and Pathways
The mechanism by which 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-N-[(methoxyimino)methyl]acetamide exerts its effects involves interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic or industrially relevant outcomes.
Comparison with Similar Compounds
Ethyl 2-[5-(Dimethylamino)-1H-1,2,3,4-Tetraazol-1-yl]Acetate
Molecular Formula : C₇H₁₃N₅O₂
Molecular Weight : 215.21 g/mol
CAS Number : 61799-48-2
| Property | Target Compound | Ethyl Ester Analog |
|---|---|---|
| Core Structure | 1,2,3,4-Tetrazole | 1,2,3,4-Tetrazole |
| Substituents | Dimethylamino, Methoxyiminoamide | Dimethylamino, Ethyl Ester |
| Molecular Weight | 227.23 | 215.21 |
| Key Functional Groups | Methoxyimino, Acetamide | Ester, Acetate |
| Polarity | Higher (amide + methoxyimino) | Moderate (ester) |
Key Differences :
N-(5-Ethyl-1,3,4-Thiadiazol-2-yl)-2-[(6-Thien-2-ylpyridazin-3-yl)Thio]Acetamide
| Property | Target Compound | Thiadiazolyl Analog |
|---|---|---|
| Core Structure | 1,2,3,4-Tetrazole | 1,3,4-Thiadiazole |
| Substituents | Dimethylamino, Methoxyiminoamide | Ethyl, Thienylpyridazine, Thioether |
| Molecular Weight | 227.23 | ~400–450 (estimated) |
| Electronic Effects | Electron-rich (tetrazole + amine) | Electron-deficient (thiadiazole) |
Key Differences :
- The thiadiazole core in the analog is less nitrogen-dense, reducing its ability to participate in π-stacking interactions.
- The thioether and pyridazine groups in the analog introduce lipophilicity, which may affect membrane permeability compared to the polar methoxyimino group in the target compound .
2-[[5-(3-Methylphenyl)-1H-1,2,4-Triazol-3-yl]Sulfanyl]-N-(4-Phenoxyphenyl)Acetamide
| Property | Target Compound | Triazolyl Analog |
|---|---|---|
| Core Structure | 1,2,3,4-Tetrazole | 1,2,4-Triazole |
| Substituents | Dimethylamino, Methoxyiminoamide | 3-Methylphenyl, Sulfanyl, Phenoxy |
| Molecular Weight | 227.23 | ~350–400 (estimated) |
| Bioactivity Relevance | Potential CNS applications | Anti-inflammatory/anticancer (hypothetical) |
Key Differences :
- The 1,2,4-triazole core has fewer nitrogen atoms, reducing its acidity compared to the tetrazole.
Rizatriptan (Indole-Based Triazole Derivative)
CAS Number : Referenced in radical cyclization synthesis
| Property | Target Compound | Rizatriptan |
|---|---|---|
| Core Structure | 1,2,3,4-Tetrazole | Indole + 1,2,4-Triazole |
| Substituents | Methoxyiminoamide | Dimethylaminoethyl, Triazolyl |
| Bioactivity | Undocumented | Serotonin 5-HT₁B/1D agonist |
Key Differences :
- Rizatriptan’s indole-triazole hybrid structure targets migraine-specific receptors, while the tetrazole-based target compound’s applications remain unexplored.
- The dimethylaminoethyl chain in rizatriptan enhances blood-brain barrier penetration, a feature absent in the target compound .
Biological Activity
2-[5-(Dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-N-[(methoxyimino)methyl]acetamide, also known by its CAS number 321432-55-7, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
The molecular formula of the compound is with a molecular weight of 185.19 g/mol. It features a tetraazole ring which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C5H11N7O |
| Molecular Weight | 185.19 g/mol |
| Density | 1.57 g/cm³ (predicted) |
| pKa | 11.35 (predicted) |
The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The dimethylamino group enhances lipophilicity, which may facilitate cellular uptake and interaction with target sites.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that related acetamides show moderate activity against gram-positive bacteria. The presence of methoxy groups has been linked to enhanced biological activity against various microbial strains .
- Cytotoxic Effects : Some studies have reported cytotoxic effects in cancer cell lines when treated with tetraazole derivatives. The specific mechanisms involve apoptosis induction and cell cycle arrest .
- Neuropharmacological Effects : Compounds with similar structural features have been investigated for their potential as neuroactive agents, particularly in modulating serotonin receptors .
Case Studies
Several studies highlight the biological effects of related compounds:
- Study on Antimicrobial Activity : A study evaluating the efficacy of various acetamide derivatives found that certain modifications led to significant increases in antimicrobial potency against both gram-positive and gram-negative bacteria .
- Cytotoxicity Assessment : Research involving tetraazole derivatives demonstrated that these compounds could induce apoptosis in specific cancer cell lines, suggesting potential therapeutic applications in oncology .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-[5-(dimethylamino)-1H-tetrazol-1-yl]-N-[(methoxyimino)methyl]acetamide?
- Methodological Answer : A two-step approach is typical for such acetamide derivatives:
Nucleophilic substitution : React 5-(dimethylamino)-1H-tetrazole with chloroacetyl chloride in DMF using potassium carbonate as a base to form the intermediate chloroacetamide .
Condensation : Treat the intermediate with methoxyiminomethylamine under reflux in a polar aprotic solvent (e.g., acetonitrile) to introduce the methoxyimino group. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) .
- Characterization : Confirm purity via HPLC and structural integrity using -NMR (δ ~3.8 ppm for -OCH, δ ~4.0 ppm for CH) and IR (C=O stretch ~1667 cm) .
Q. How can spectroscopic techniques validate the structure of this compound?
- Key Data :
- IR Spectroscopy : Identify the amide C=O stretch (~1667 cm) and tetrazole ring vibrations (~611 cm) .
- -NMR : Look for singlet peaks at δ ~3.8 ppm (dimethylamino -N(CH)) and δ ~4.0 ppm (CH linker) .
- Mass Spectrometry : Confirm molecular ion [M+1] at m/z corresponding to the molecular formula CHNO .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Approach : Screen for hypoglycemic or antimicrobial activity using:
- α-Glucosidase Inhibition Assay : Compare IC values against acarbose (positive control) .
- Antimicrobial Disk Diffusion : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Variables to Test :
- Solvent : Compare DMF (high polarity) vs. THF (lower polarity) for intermediate formation .
- Catalyst : Screen bases (e.g., KCO, NaH) to enhance nucleophilic substitution efficiency .
- Temperature : Reflux (80–100°C) vs. room temperature for condensation steps .
Q. What computational methods predict the compound’s reactivity or binding affinity?
- DFT Studies : Calculate bond angles (e.g., C-N-C in the tetrazole ring) using B3LYP/SDD to assess stability .
- Molecular Docking : Simulate interactions with α-glucosidase (PDB ID: 1XSI) to identify key hydrogen bonds (e.g., with -NH or C=O groups) .
Q. How to resolve discrepancies between theoretical and experimental elemental analysis data?
- Case Example : If carbon content deviates (e.g., calculated 53.1% vs. found 54.21%), consider:
Impurity Profiling : Use GC-MS to detect unreacted starting materials .
Crystallography : Perform single-crystal X-ray diffraction to confirm stoichiometry .
Q. What mechanistic insights explain the compound’s bioactivity?
- Hypothesis : The tetrazole ring may act as a bioisostere for carboxylic acids, enhancing membrane permeability.
- Experimental Validation :
- Kinetic Studies : Measure enzyme inhibition (e.g., α-glucosidase) under varying pH and temperature .
- Isotopic Labeling : Use -labeled tetrazole to track metabolic pathways via NMR .
Q. How to design toxicity studies for this compound?
- Protocol :
In Vivo (Mice) : Administer doses (50–200 mg/kg) for 14 days; monitor liver enzymes (ALT, AST) and renal function (creatinine) .
In Vitro Cytotoxicity : Use HEK293 cells with MTT assay to determine IC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
